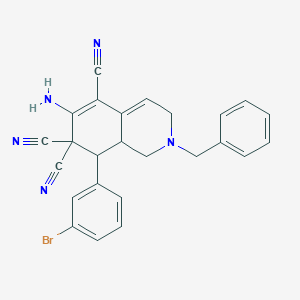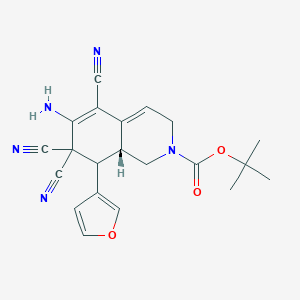
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple functional groups, including an amino group, a benzyl group, a bromophenyl group, and three cyano groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Bromination: The bromophenyl group can be introduced through a bromination reaction, where the phenyl ring is brominated using bromine or a bromine-containing reagent.
Amination and Cyanation: The amino and cyano groups can be introduced through nucleophilic substitution reactions, where appropriate amine and cyano reagents are used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions, where the cyano groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Hydroxyl, alkoxy, or amino derivatives.
Aplicaciones Científicas De Investigación
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-2-benzyl-8-phenyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but lacks the bromine atom.
6-amino-2-benzyl-8-(4-bromophenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.
6-amino-2-benzyl-8-(3-chlorophenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in the 3-position of the phenyl ring in 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes the compound a valuable subject of study in various fields of research.
Propiedades
Fórmula molecular |
C25H20BrN5 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
6-amino-2-benzyl-8-(3-bromophenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C25H20BrN5/c26-19-8-4-7-18(11-19)23-22-14-31(13-17-5-2-1-3-6-17)10-9-20(22)21(12-27)24(30)25(23,15-28)16-29/h1-9,11,22-23H,10,13-14,30H2 |
Clave InChI |
XKNWLFNYEXRBDK-UHFFFAOYSA-N |
SMILES |
C1C=C2C(CN1CC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)Br |
SMILES canónico |
C1C=C2C(CN1CC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}methyl)-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B343446.png)
![7-(TERT-BUTYL)-2-[(3-METHOXYBENZYL)SULFANYL]-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B343447.png)
![Ethyl 4-[(7-tert-butyl-3-cyano-4-thien-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B343448.png)
![7-Tert-butyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B343449.png)
![Benzyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B343456.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343460.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343462.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methyl-2-pyridinyl)sulfanyl]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343463.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)oxy]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343464.png)
![2-(Benzylsulfinyl)cyclohexyl 3-{[3-cyano-4-phenyl-6-(2-thienyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B343465.png)
![2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B343466.png)
![ethyl 5-amino-6-cyano-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343470.png)
